molecular formula C15H16ClN5O B2923595 1-(4-chlorophenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 101111-73-3

1-(4-chlorophenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2923595
CAS RN: 101111-73-3
M. Wt: 317.78
InChI Key: JFPNLTTUDDCBBG-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidin-4-amine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . The presence of a 4-chlorophenyl group and a 3-methoxypropyl group could influence its properties and potential activities.

Scientific Research Applications

Synthesis and Characterization

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and characterized through various methods, providing insights into their potential applications in medicinal chemistry and materials science. Studies have explored their synthesis, characterization, and the evaluation of their biological activities. For instance, a series of novel 1-arylpyrazolo[3,4-d]pyrimidine derivatives containing an amide moiety was synthesized and characterized using single crystal X-ray diffraction, suggesting their potential in the development of new therapeutic agents and materials (Liu et al., 2016).

Antimicrobial and Anticancer Activities

Research on pyrazolo[3,4-d]pyrimidine derivatives has identified compounds with significant antimicrobial and anticancer activities. For example, some derivatives exhibited higher anticancer activity than reference drugs, indicating their potential as novel cancer therapeutics (Hafez et al., 2016). Additionally, compounds have shown good to excellent antimicrobial activity, highlighting their potential in addressing bacterial infections.

Biological Activity and Pharmacophore Identification

The synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives have led to the identification of pharmacophore sites relevant to antitumor, antifungal, and antibacterial activities. These findings are crucial for the development of new drugs with improved efficacy and specificity. For example, the armed pyrazoles' geometric parameters and theoretical physical and chemical properties have been studied, confirming their biological activity against breast cancer and microbes (Titi et al., 2020).

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines have been shown to exhibit A1 adenosine receptor affinity, which is significant for developing treatments for conditions mediated by adenosine receptors, such as cardiovascular diseases. This research suggests the potential of these compounds in creating therapies with targeted receptor activity (Harden et al., 1991).

properties

IUPAC Name

1-(4-chlorophenyl)-N-(3-methoxypropyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O/c1-22-8-2-7-17-14-13-9-20-21(15(13)19-10-18-14)12-5-3-11(16)4-6-12/h3-6,9-10H,2,7-8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPNLTTUDDCBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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